4-Ethynyl-1-fluoro-2-nitrobenzene
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Overview
Description
4-Ethynyl-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H4FNO2 It is a derivative of benzene, featuring an ethynyl group, a fluorine atom, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-fluoro-2-nitrobenzene typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids, such as sulfuric acid, and catalysts like palladium or copper to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base
Major Products
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethynyl-1-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings. The nitro group can undergo reduction to form amines, which can interact with biological targets. The fluorine atom can enhance the compound’s stability and reactivity in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-4-fluorobenzene
- 1-Ethynyl-2-fluorobenzene
- 4-Ethynyl-1-fluoro-2-methylbenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness
4-Ethynyl-1-fluoro-2-nitrobenzene is unique due to the presence of both an ethynyl group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
4-ethynyl-1-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVOAKCJRYIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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